
Bis(tetrabutylammonium ion); tributylammonio
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tetrabutylammonium ion); tributylammonio is a quaternary ammonium compound that has gained significant attention in various scientific fields. This compound is known for its unique properties and versatility, making it a valuable component in numerous chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(tetrabutylammonium ion); tributylammonio can be synthesized through the alkylation of tributylamine with 1-bromobutane. This reaction typically occurs in an inert atmosphere, such as nitrogen, and under reflux conditions in a solvent like acetonitrile . The reaction is as follows: [ \text{C}_4\text{H}_9\text{Br} + \text{N}(\text{C}_4\text{H}_9)_3 \rightarrow \text{N}(\text{C}_4\text{H}_9)_4^+ \text{Br}^- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tetrabutylammonium ion); tributylammonio undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It serves as a source of bromide ions for substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted ammonium salts .
Wissenschaftliche Forschungsanwendungen
Bis(tetrabutylammonium ion); tributylammonio has a wide range of applications in scientific research:
Biology: It is employed in the study of ion channels and membrane transport processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of bioactive heterocycles and other valuable chemical intermediates.
Wirkmechanismus
The mechanism of action of bis(tetrabutylammonium ion); tributylammonio involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency and selectivity of chemical reactions. This compound can also act as a pH-gated potassium ion channel, although the exact physiological stimulus for channel opening is not fully understood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium bromide: A commonly used phase-transfer catalyst with similar properties.
Tetrabutylammonium iodide: Another quaternary ammonium salt used in various chemical applications.
Bis(tetrabutylammonium) bis(cyclohexylammonium) β-octamolybdate: A compound with similar structural features and applications.
Uniqueness
Bis(tetrabutylammonium ion); tributylammonio stands out due to its versatility and efficiency as a phase-transfer catalyst. Its ability to facilitate reactions between different phases and its role in ion channel studies make it a unique and valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C44H100N3+3 |
|---|---|
Molekulargewicht |
671.3 g/mol |
IUPAC-Name |
tetrabutylazanium;tributylazanium |
InChI |
InChI=1S/2C16H36N.C12H27N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-4-7-10-13(11-8-5-2)12-9-6-3/h2*5-16H2,1-4H3;4-12H2,1-3H3/q2*+1;/p+1 |
InChI-Schlüssel |
ATMMDESQSGMSHJ-UHFFFAOYSA-O |
Kanonische SMILES |
CCCC[NH+](CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


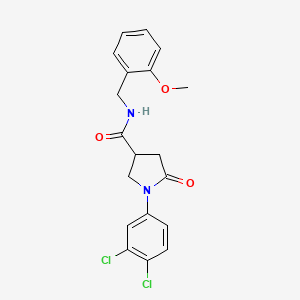

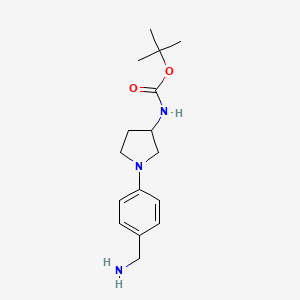
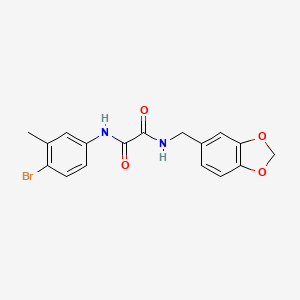
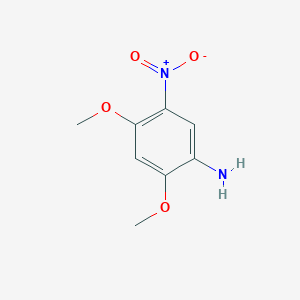
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B12447323.png)
![3-[(2-Bromophenyl)methyl]piperidine](/img/structure/B12447334.png)
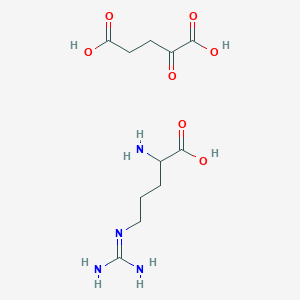
![4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine](/img/structure/B12447343.png)
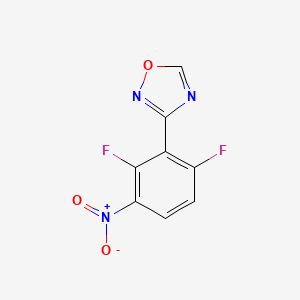
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)

![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)
